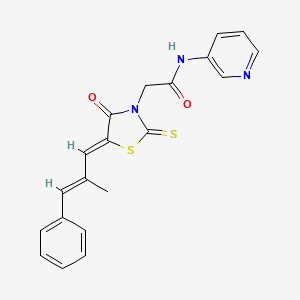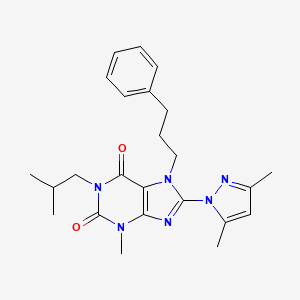![molecular formula C7H12N2O B2695830 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile CAS No. 1250565-45-7](/img/structure/B2695830.png)
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile is a cyclic compound with a molecular formula of C7H12N2O and a molecular weight of 140.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile is 1S/C7H12N2O/c8-6-7(2-1-3-7)9-4-5-10/h9-10H,1-5H2 . This indicates that the molecule consists of a cyclobutane ring with a carbonitrile group (CN) and a 2-hydroxyethylamino group (NH-CH2-CH2-OH) attached.Physical And Chemical Properties Analysis
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile is a powder at room temperature . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Biobased Material Synthesis
One application involves the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting a route to produce biobased 1,4-diaminobutane, a precursor for the industrial production of polyamides. This synthesis opens new avenues for sustainable materials development by utilizing plant-derived amino acids, offering a greener alternative to traditional petrochemical routes (Lammens et al., 2011).
Donor-Acceptor Chromophores
Another significant application is in the field of organic electronics, where the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to give the penta-1,3-diene-1,1,3-tricarbonitrile moiety has been described. This process facilitates the synthesis of structural analogs to significant donor-acceptor chromophores, which are critical components in organic photovoltaic devices and organic light-emitting diodes (Belikov et al., 2016).
Biomedical Applications
Research into cyclobutane-containing scaffolds as intermediates in the stereoselective synthesis of compounds for potential biomedical applications has revealed their suitability as surfactants, gelators for hydroxylic solvents, and metal cation ligands. These findings underscore the versatility of cyclobutane derivatives in developing products for diverse applications, including drug delivery systems and molecular diagnostics (Illa et al., 2019).
Novel Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for cyclobutane derivatives, demonstrating their potential as precursors in the synthesis of complex molecules. These methodologies include the stereoselective synthesis of highly rigid beta-peptides and the development of dynamic addition-intramolecular substitution sequences for the creation of bicyclic skeletons. Such advancements highlight the cyclobutane moiety's role as a structure-promoting unit, offering new strategies for the synthesis of molecules with precise stereochemical configurations (Izquierdo et al., 2005).
Safety and Hazards
The safety information for 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-7(2-1-3-7)9-4-5-10/h9-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCGLRFUQYMDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)

![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)
![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid](/img/structure/B2695760.png)
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)
![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)

